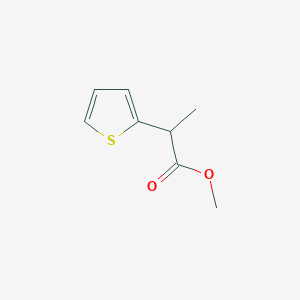

Methyl 2-(thiophen-2-yl)propanoate

Beschreibung

Methyl 2-(thiophen-2-yl)propanoate is an ester derivative of 2-(thiophen-2-yl)propanoic acid, characterized by a thiophene ring substituted at the 2-position and a methyl ester group. Thiophene-containing esters are widely used in organic synthesis, pharmaceuticals, and materials science due to their electronic and steric properties . The compound’s structure (inferred from analogs) includes a propanoate backbone with a thiophen-2-yl substituent, influencing reactivity and solubility.

Eigenschaften

IUPAC Name |

methyl 2-thiophen-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-6(8(9)10-2)7-4-3-5-11-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASSXLPWQJKPFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Methyl 2-(thiophen-2-yl)propanoate has found applications in several scientific fields:

Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are used in the development of new materials and pharmaceuticals.

Biology: Thiophene derivatives have shown biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties.

Medicine: Some thiophene derivatives are being investigated for their potential use in treating various diseases, including cancer and cardiovascular disorders.

Industry: Thiophene compounds are used in the production of dyes, pesticides, and other industrial chemicals.

Wirkmechanismus

The mechanism by which methyl 2-(thiophen-2-yl)propanoate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved can vary based on the biological system and the specific derivative being studied.

Vergleich Mit ähnlichen Verbindungen

Research Implications and Gaps

- Electronic Properties: The 2-yl thiophene substitution may enhance π-conjugation, making methyl 2-(thiophen-2-yl)propanoate a candidate for optoelectronic materials.

- Toxicity Mitigation: Esterification of 2-(thiophen-2-yl)propanoic acid could reduce toxicity, warranting further comparative studies .

- Synthetic Optimization : Development of regioselective methods for 2-yl derivatives remains critical for scalability .

Biologische Aktivität

Methyl 2-(thiophen-2-yl)propanoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Methyl 2-(thiophen-2-yl)propanoate features a thiophene ring, which is known for its ability to participate in various chemical interactions, enhancing the compound's reactivity and biological activity. The presence of the methyl ester group contributes to its solubility and bioavailability.

1. Antimicrobial Properties

Research indicates that methyl 2-(thiophen-2-yl)propanoate exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It acts by inhibiting specific enzymes involved in the inflammatory pathway, such as mPGES-1, which is crucial in the biosynthesis of prostaglandins that mediate inflammation .

3. Anticancer Potential

Methyl 2-(thiophen-2-yl)propanoate has shown promise in cancer research. It selectively inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics .

The biological activity of methyl 2-(thiophen-2-yl)propanoate is attributed to several mechanisms:

- Enzyme Interaction : The thiophene ring can interact with enzymes through π-π stacking and hydrogen bonding, modulating their activity.

- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways involved in inflammation and cell proliferation.

Data Table: Biological Activities Overview

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria | |

| Anti-inflammatory | Inhibits mPGES-1 | |

| Anticancer | Induces apoptosis |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of methyl 2-(thiophen-2-yl)propanoate against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial potential.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays showed that methyl 2-(thiophen-2-yl)propanoate reduced prostaglandin E2 (PGE2) levels in LPS-stimulated macrophages, confirming its role as an anti-inflammatory agent through mPGES-1 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.